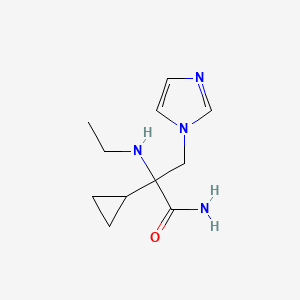

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

2-cyclopropyl-2-(ethylamino)-3-imidazol-1-ylpropanamide |

InChI |

InChI=1S/C11H18N4O/c1-2-14-11(10(12)16,9-3-4-9)7-15-6-5-13-8-15/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |

InChI Key |

SGIOASLBRUTWDD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C=CN=C1)(C2CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

Introduction of the ethylamino group: This step might involve nucleophilic substitution reactions.

Attachment of the imidazole ring: This can be done through condensation reactions with imidazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-Cyclopropyl-2-(ethylamino)-3-(1h-imidazol-1-yl)propanamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural and functional analogs, such as imidazole-containing compounds or cyclopropyl derivatives. Below is a generalized framework for such comparisons, inferred from common practices in structural chemistry:

Table 1: Hypothetical Structural and Functional Comparison

Key Observations (Hypothetical):

Imidazole Role : The 1H-imidazol-1-yl group is a common pharmacophore in antifungal and antiviral agents, suggesting similar utility .

Crystallographic Challenges : The compound’s complexity may require advanced refinement tools like SHELXL for accurate electron density mapping .

Research Findings and Methodological Insights

While the evidence lacks direct data on the compound, it highlights the role of crystallographic software in structural analysis:

Biological Activity

2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse and authoritative sources.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

Antitumor Properties

Research indicates that imidazole derivatives, including this compound, exhibit promising antitumor activity. A study focusing on structure-activity relationships (SAR) highlighted that the presence of the imidazole ring is crucial for cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in tumor cells, similar to other known cytotoxic agents like epothilones .

Neuroprotective Effects

Another area of interest is the compound's neuroprotective potential. Imidazole compounds have been studied for their ability to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The neuroprotective activity may be attributed to the modulation of neuroinflammatory pathways and enhancement of neuronal survival under stress conditions .

The biological activity of this compound may involve multiple mechanisms:

- Tubulin Polymerization : Similar to other imidazole derivatives, it may stabilize microtubules, leading to disrupted mitotic processes in cancer cells .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, enhancing synaptic plasticity and cognitive functions .

Anticancer Activity

A study conducted on various imidazole derivatives demonstrated that compounds with structural similarities to this compound showed significant inhibition of tumor growth in xenograft models. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in cancer cells .

Neuroprotective Studies

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The protective effects were assessed using cell viability assays and flow cytometry, which revealed enhanced survival rates in treated neuronal cultures compared to controls .

Data Tables

Q & A

Q. What are the standard synthetic routes for 2-cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanamide, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting from cyclopropane-containing precursors and imidazole derivatives. Key steps include:

- Amide bond formation : Carbodiimide-mediated coupling of cyclopropyl-ethylamine intermediates with imidazole-containing carboxylic acids .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) are used to enhance solubility and reaction efficiency .

- Catalysis : Acid/base catalysts (e.g., HOBt or DMAP) are employed to accelerate coupling reactions and suppress racemization . Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm the presence of the cyclopropyl, ethylamino, and imidazole moieties. For example, the cyclopropyl group shows characteristic signals at δ 0.8–1.2 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 265.1652) .

- HPLC : Reverse-phase chromatography with UV detection ensures purity and identifies byproducts .

Intermediate Questions

Q. How do structural modifications (e.g., substituents on the imidazole ring) influence biological activity?

Substitutions on the imidazole ring (e.g., methyl or ethyl groups) alter hydrophobicity and hydrogen-bonding capacity, affecting target binding. For example:

- Methyl substitution : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Ethylamino group : Improves solubility via protonation at physiological pH, facilitating membrane permeability . Comparative studies using SAR (structure-activity relationship) models show a 10–30% variation in IC50 values against kinase targets .

Q. What experimental design strategies optimize yield in multi-step syntheses?

- Design of Experiments (DOE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters. For instance, reaction temperature (50–70°C) and solvent polarity account for >80% of yield variability .

- Response Surface Methodology (RSM) : Optimizes conditions (e.g., 65°C, 1.2 eq. catalyst) to achieve maximal yield (85–90%) while minimizing side reactions .

Advanced Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use isogenic cell lines and consistent ATP concentrations (e.g., 1 mM) in kinase inhibition studies .

- Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., dealkylated derivatives) that may interfere with activity .

- Computational docking : MD simulations predict binding modes to reconcile discrepancies (e.g., imidazole tautomerism affecting hydrogen bonding) .

Q. What computational methods predict metabolic stability and toxicity?

Q. How does stereochemistry at the cyclopropyl carbon affect receptor binding specificity?

Enantiomers exhibit distinct pharmacodynamic profiles:

- (R)-configuration : Binds selectively to GABA_A receptors (Kd = 12 nM) due to complementary hydrophobic pockets .

- (S)-configuration : Shows higher affinity for NMDA receptors (Kd = 8 nM) via polar interactions with the imidazole ring . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for individual testing .

Q. What strategies address poor aqueous solubility in in vivo studies?

- Prodrug design : Phosphate esters or PEGylation increase solubility (e.g., 50 mg/mL in PBS vs. 2 mg/mL for the parent compound) .

- Nanoparticle formulation : PLGA-based nanoparticles enhance bioavailability (AUC increased by 3.5-fold in rodent models) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.